Ppo-IN-8

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ppo-IN-8 is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its role in various chemical reactions and its potential use in industrial and research settings.

Méthodes De Préparation

The synthesis of Ppo-IN-8 involves several steps, each requiring specific conditions and reagents. The synthetic routes typically include the use of high-performance thermosetting films from novel diallyl bisphenol A/furfurylamine type benzoxazine and oligo (phenylene oxide). The preparation involves blending commercialized polyphenylene oxide oligomer with benzoxazine to form interpenetrating polymer network prepolymers. The polymerization process is carried out by a programmed temperature rising method, which ensures the simultaneous polymerization of the oxazine ring and the diallyl group of benzoxazine .

Analyse Des Réactions Chimiques

Ppo-IN-8 undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is known to catalyze the browning of fruits and vegetables when oxygen in the air reacts with the present phenolic compounds. This reaction is influenced by changes in pH, surface area for the site of reaction, and ionic conditions . Common reagents used in these reactions include acidic and ionic solutions, and syrups. The major products formed from these reactions are quinones, which are further polymerized and condensed with amino acids and proteins to produce brown substances .

Applications De Recherche Scientifique

Ppo-IN-8 has a wide range of applications in scientific research. In the field of chemistry, it is used in the preparation of high-performance thermosetting resins with good processing, thermal, and dielectric properties . In biology, it plays a crucial role in the enzymatic browning of food samples, which is significant for the food industry . In medicine, this compound is used in the development of biosensors for the detection of phenolic compounds . In the industry, it is applied in the bioremediation of phenolic contaminants from industrial wastewater .

Mécanisme D'action

The mechanism of action of Ppo-IN-8 involves its role as an enzyme that catalyzes the oxidation of phenolic compounds. The compound has a binuclear copper center in its active site and can act as a monophenol oxidase or diphenol oxidase. The oxidation process involves the conversion of monophenols to o-diphenols and o-diphenols to o-quinones, which are further polymerized to form brown substances . The molecular targets and pathways involved include the interaction of the enzyme with phenolic substrates and the subsequent oxidation reactions.

Comparaison Avec Des Composés Similaires

Ppo-IN-8 is similar to other polyphenol oxidases such as tyrosinase and laccase. These enzymes are widely distributed among microorganisms, plants, and animals and are involved in the oxidation of phenolic compounds . this compound is unique in its ability to catalyze the browning of food samples and its application in the bioremediation of phenolic contaminants. Other similar compounds include catechol oxidase and laccase, which also catalyze the oxidation of phenolic compounds but differ in their substrate specificity and optimal reaction conditions .

Propriétés

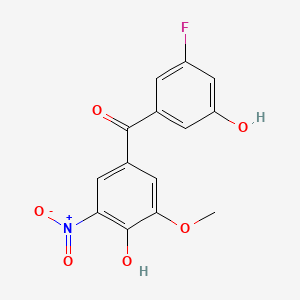

Formule moléculaire |

C15H10F3N3O2S |

|---|---|

Poids moléculaire |

353.3 g/mol |

Nom IUPAC |

4-(5-methylthiophene-2-carbonyl)-2-[4-(trifluoromethyl)phenyl]-1,2,4-triazol-3-one |

InChI |

InChI=1S/C15H10F3N3O2S/c1-9-2-7-12(24-9)13(22)20-8-19-21(14(20)23)11-5-3-10(4-6-11)15(16,17)18/h2-8H,1H3 |

Clé InChI |

LEZABWLFPGYEOR-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC=C(S1)C(=O)N2C=NN(C2=O)C3=CC=C(C=C3)C(F)(F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

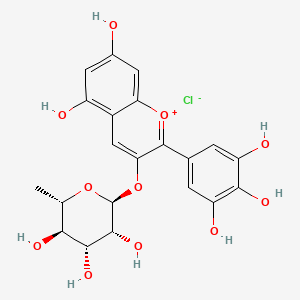

![(5S)-14-[(1R)-1-aminoethyl]-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B12367272.png)

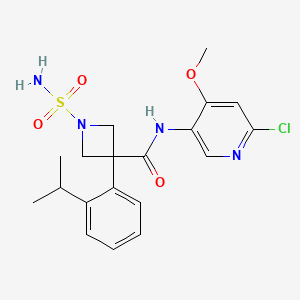

![N-[2-(dimethylamino)ethyl]-3-[2-[4-(4-ethylpiperazin-1-yl)anilino]thieno[3,2-d]pyrimidin-7-yl]benzamide](/img/structure/B12367282.png)

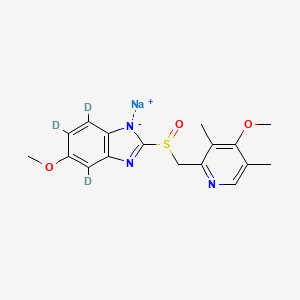

![[1,3-bis(methoxymethyl)-2,4-dioxo-5H-pyrimidin-1-ium-5-yl]boronic acid](/img/structure/B12367291.png)

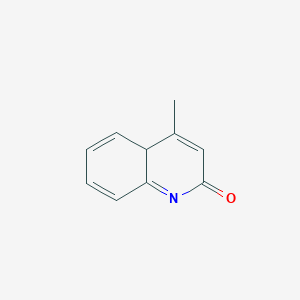

![6-methoxy-2-[2-(3-methoxyphenyl)ethyl]chromen-4-one](/img/structure/B12367318.png)